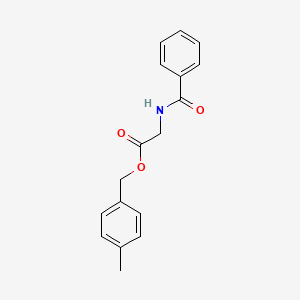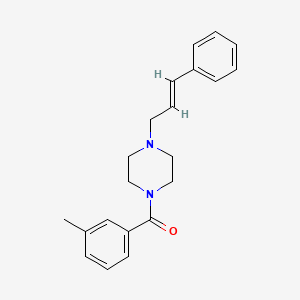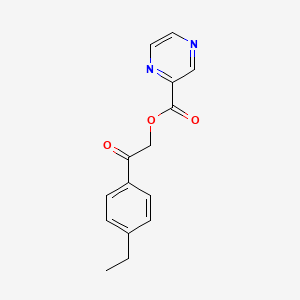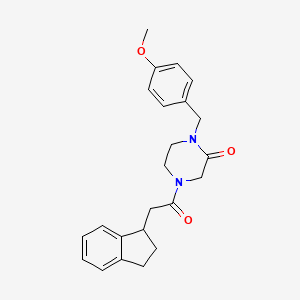
4-methylbenzyl N-benzoylglycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-methylbenzyl N-benzoylglycinate and related compounds involves several key steps, including acylation, nucleophilic substitution, and radical cleavage. One method described involves solid phase synthesis, where polystyryl-sulfonyl chloride resin is treated with p-methylbenzyl amine to yield the desired compound with a yield of 76% (Luo & Huang, 2004). Another approach utilizes CuI as a catalyst for the synthesis of N-(4-methylbenzyl)benzamide, showcasing the versatility of synthetic methods available for creating this compound (Goel et al., 2017).
Molecular Structure Analysis
The molecular structure of 4-methylbenzyl N-benzoylglycinate and its analogs has been determined using single-crystal X-ray diffraction, revealing an orthorhombic lattice and significant intermolecular interactions, such as hydrogen bonds and weak C—H⋯π interactions (Goel et al., 2017). These structural features play a crucial role in stabilizing the crystal structure and influencing the compound's reactivity and physical properties.
Chemical Reactions and Properties
4-Methylbenzyl N-benzoylglycinate participates in various chemical reactions, demonstrating its reactivity and versatility. Studies have explored its reaction with benzoyl peroxide to form N-p-dimethylaminobenzyl-N-methylaniline, highlighting its potential in synthetic organic chemistry (Fayadh et al., 1966). Additionally, its ability to undergo nucleophilic substitution and dicyclization reactions has been documented, further expanding its utility in synthesizing complex organic molecules (Sparke et al., 2010).
Physical Properties Analysis
The physical properties of 4-methylbenzyl N-benzoylglycinate, such as melting point, solubility, and crystal morphology, have been studied to understand its behavior in different environments. Techniques like FTIR, NMR, and mass spectrometry have been employed to characterize its functional groups and confirm its structure (Maheswari & Manjula, 2016).
Propriétés
IUPAC Name |
(4-methylphenyl)methyl 2-benzamidoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-13-7-9-14(10-8-13)12-21-16(19)11-18-17(20)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPZGAWHSHVEKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC(=O)CNC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-[4-(benzyloxy)piperidin-1-yl]-2-oxoethyl}-2-azaspiro[4.4]nonan-3-one](/img/structure/B5660657.png)
![9-(3-furoyl)-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5660658.png)
![1-(methoxyacetyl)-N-methyl-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-4-piperidinecarboxamide](/img/structure/B5660664.png)

![3-{2-[4-(3-methoxyphenyl)-2-methyl-3-oxo-1-piperazinyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5660700.png)


![2-[2-(6-oxa-9-azaspiro[4.5]dec-9-yl)-2-oxoethyl]-5-piperidin-1-ylpyridazin-3(2H)-one](/img/structure/B5660727.png)

![N,1,6-trimethyl-N-{3-[(4-methylphenyl)thio]propyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5660738.png)

![2-[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]-N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}acetamide](/img/structure/B5660744.png)
![1-{3-[3-(2-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]phenyl}-5-methyl-1H-tetrazole](/img/structure/B5660754.png)